

In-depth Technical Guide: (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Aminopiperidin-1-yl) (phenyl)methanone
Cat. No.:	B138606

[Get Quote](#)

CAS Number: 150514-60-6

For the Hydrochloride Salt: 915763-91-6[1]

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone, also known as 1-benzoyl-4-aminopiperidine, is a chemical compound featuring a central piperidine ring. This scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antifungal, anticancer, and neuroprotective agents. This technical guide provides a comprehensive overview of the available scientific data on **(4-Aminopiperidin-1-yl)(phenyl)methanone**, with a focus on its chemical properties, synthesis, and known biological activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of **(4-Aminopiperidin-1-yl)(phenyl)methanone** is presented in the table below.

Property	Value
CAS Number	150514-60-6
Molecular Formula	C ₁₂ H ₁₆ N ₂ O
Molecular Weight	204.27 g/mol
Appearance	White powder (for hydrochloride salt) [1]
Purity	≥95% [1]
Storage	Store at room temperature [1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of the parent compound (**4-Aminopiperidin-1-yl)(phenyl)methanone** is not readily available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of its derivatives. The following is a representative synthetic methodology adapted from the preparation of analogous compounds.

General Experimental Protocol for Synthesis

The synthesis of (**4-Aminopiperidin-1-yl)(phenyl)methanone** can be approached through the acylation of 4-aminopiperidine with benzoyl chloride or a related activated benzoic acid derivative.

Materials:

- 4-Aminopiperidine
- Benzoyl chloride
- A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

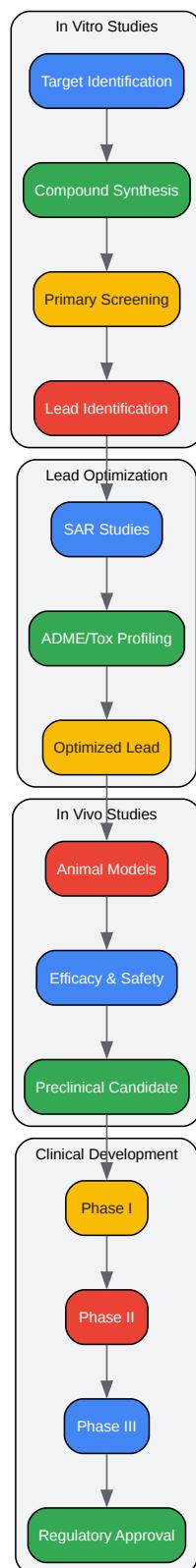
- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine and the non-nucleophilic base in the anhydrous aprotic solvent.
- Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the stirred reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Applications

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. While specific quantitative biological data for the parent compound **(4-Aminopiperidin-1-yl)(phenyl)methanone** is sparse in the public domain, the biological activities of its derivatives provide insights into its potential therapeutic applications.

Derivatives of the 4-aminopiperidine core have been explored for a range of biological activities, including:

- Antifungal Agents: 4-aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[\[2\]](#)


- Antiviral Activity: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) assembly.[3]
- Anticancer Potential: Certain derivatives have been investigated as potential anticancer agents targeting thymidylate synthase.
- Neuroprotective Properties: Analogs of this structure have been studied for their potential in the context of neurodegenerative diseases.

It is important to note that these activities are associated with derivatives and do not directly represent the biological profile of **(4-Aminopiperidin-1-yl)(phenyl)methanone** itself. Further research is required to elucidate the specific biological targets and pharmacological effects of the parent compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways or the precise mechanism of action for **(4-Aminopiperidin-1-yl)(phenyl)methanone**. The biological activity of its derivatives suggests that the mechanism is highly dependent on the nature of the substitutions on the core scaffold.

To illustrate a generalized workflow for investigating the biological activity of a novel compound like **(4-Aminopiperidin-1-yl)(phenyl)methanone**, the following diagram outlines a typical drug discovery and development cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride, CasNo.915763-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: (4-Aminopiperidin-1-yl)(phenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138606#4-aminopiperidin-1-yl-phenyl-methanone-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com